N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3S/c1-13(28)22-14-6-5-7-15(10-14)23-19-20(25-18-9-4-3-8-17(18)24-19)26-31(29,30)16-11-21-27(2)12-16/h3-12H,1-2H3,(H,22,28)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKGULUYFLTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a process of binding, leading to changes in the function of the target molecules.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may also affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
Similar compounds have been found to be beneficial for antifungal activity in the electrostatic region, suggesting that this compound may also be influenced by environmental factors.
Biological Activity
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Quinoxaline moiety : A bicyclic structure known for its diverse biological activities.
- Pyrazole sulfonamide : Contributes to its pharmacological properties and enhances interactions with biological targets.
- Amino and acetamide groups : These functional groups are essential for the compound's solubility and binding affinity.
Preliminary studies suggest that this compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various signaling pathways related to cancer progression and other diseases. By inhibiting PI3K, the compound can potentially disrupt downstream signaling pathways that promote cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Case Studies and Research Findings
- Antitumor Activity :
- Antimicrobial Efficacy :
-
Inflammatory Response Modulation :
- Research has shown that derivatives containing sulfonamide groups can inhibit cyclooxygenase (COX), suggesting that this compound may have therapeutic applications in treating conditions like rheumatoid arthritis.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Further Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.
- Structural Modifications : Exploring derivatives that may enhance bioactivity or reduce toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological profiles:
*Estimated based on structural similarity to .
Key Observations:
Sulfonamide Substituents :
- The 1-methyl-1H-pyrazole-4-sulfonamido group in the target compound may offer improved metabolic stability compared to 4-chlorophenyl or 3,4-dimethylbenzene analogs, as pyrazole rings resist oxidative degradation .
- The 4-chlorophenyl analog (IC₅₀ = 38 µM) demonstrates that electron-withdrawing groups enhance protease inhibition, likely via hydrophobic interactions .
Acetamide Position: Acetamide at the phenyl para position (e.g., in N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide) is associated with c-Met kinase inhibition, suggesting that para-substitution optimizes binding to ATP pockets .
Quinoxaline Core Modifications: Replacement of quinoxaline with pyridazinone or pyrrolo-pyrimidine (e.g., in and ) alters solubility and target selectivity.
Pharmacological and Computational Predictions
- ADME Properties : The pyrazole ring enhances solubility (logP ~2.5 predicted) compared to bulkier aryl-sulfonamides (logP ~3.8 for 4-chlorophenyl analog).
- Docking Studies : Molecular modeling (, ) suggests that the 1-methylpyrazole group stabilizes kinase inactive conformations via hydrogen bonding with conserved residues (e.g., Lys111 in c-Met).
Q & A
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Answer :
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).
- Proteomics : SILAC-based assays to identify unintended protein interactions.
- Structural tweaks : Introduce bulkier substituents (e.g., tert-butyl) to reduce kinase promiscuity .
Data Contradiction Analysis
Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?
- Answer : Discrepancies arise from:
- Polymorphism : Crystalline vs. amorphous forms (characterize via XRD).
- Buffer composition : Use 0.5% Tween-80 to stabilize suspensions.
- pH adjustment : Solubility increases at pH <5 due to protonation of the quinoxaline nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
